molecular formula C9H10O3 B3319361 2-Hydroxy-5-(2-hydroxyethyl)benzaldehyde CAS No. 110005-81-7

2-Hydroxy-5-(2-hydroxyethyl)benzaldehyde

Cat. No.: B3319361
CAS No.: 110005-81-7
M. Wt: 166.17 g/mol
InChI Key: JURUGWBLFREUBX-UHFFFAOYSA-N
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Description

2-Hydroxy-5-(2-hydroxyethyl)benzaldehyde is a substituted benzaldehyde derivative featuring a hydroxyl group at the 2-position and a 2-hydroxyethyl substituent at the 5-position of the aromatic ring. These compounds are pivotal in organic synthesis, serving as precursors for Schiff bases, azo dyes, and bioactive molecules .

Properties

IUPAC Name

2-hydroxy-5-(2-hydroxyethyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c10-4-3-7-1-2-9(12)8(5-7)6-11/h1-2,5-6,10,12H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JURUGWBLFREUBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCO)C=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20763069
Record name 2-Hydroxy-5-(2-hydroxyethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20763069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110005-81-7
Record name 2-Hydroxy-5-(2-hydroxyethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20763069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-5-(2-hydroxyethyl)benzaldehyde typically involves the formylation of 2-hydroxy-5-(2-hydroxyethyl)phenol. One common method is the Reimer-Tiemann reaction, which uses chloroform and a strong base like sodium hydroxide to introduce the formyl group at the ortho position relative to the hydroxyl group.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of laboratory synthesis techniques, focusing on yield, purity, and cost-effectiveness. These methods often include continuous flow processes and the use of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-(2-hydroxyethyl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Alkyl halides in the presence of a base for ether formation.

Major Products

    Oxidation: 2-Hydroxy-5-(2-hydroxyethyl)benzoic acid.

    Reduction: 2-Hydroxy-5-(2-hydroxyethyl)benzyl alcohol.

    Substitution: 2-Hydroxy-5-(2-hydroxyethyl)benzyl ethers or esters.

Scientific Research Applications

2-Hydroxy-5-(2-hydroxyethyl)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic effects, including its role in drug development.

    Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-(2-hydroxyethyl)benzaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in biomolecules, potentially altering their function. The hydroxyl groups can participate in hydrogen bonding, influencing the compound’s solubility and reactivity.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of 2-Hydroxy-5-Substituted Benzaldehydes

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Method Applications/Properties Key Findings
2-Hydroxy-5-(phenyldiazenyl)benzaldehyde C₁₃H₁₀N₂O₂ 242.24 Hydroxyl, Aldehyde, Azo group Diazotization and coupling Antimicrobial agents Irritant (Xi hazard symbol)
5-tert-Butyl-2-hydroxybenzaldehyde C₁₁H₁₄O₂ 178.23 Hydroxyl, Aldehyde, tert-Butyl Commercial synthesis (unspecified) UV stabilizers, polymer additives High-purity production
2-Hydroxy-5-(3-methylbut-2-enyl)benzaldehyde C₁₂H₁₄O₂ 190.24 Hydroxyl, Aldehyde, Prenyl Fungal extraction or synthetic routes Antibacterial agents Lower MIC than ciprofloxacin
2-Hydroxy-5-(trifluoromethyl)benzaldehyde C₈H₅F₃O₂ 196.12 Hydroxyl, Aldehyde, CF₃ Not specified Fluorinated intermediates 95%+ purity available
2-Hydroxy-3-methoxymethyl-5-methylbenzaldehyde C₁₀H₁₂O₃ 180.20 Hydroxyl, Aldehyde, Methoxymethyl Decaborane-mediated synthesis Crystallography studies Intramolecular O-H···O stabilization

Structural and Functional Differences

  • Substituent Effects :

    • Electron-Withdrawing Groups : The trifluoromethyl group in 2-hydroxy-5-(trifluoromethyl)benzaldehyde enhances electrophilicity, making it reactive in nucleophilic aromatic substitutions .
    • Azo Groups : Compounds like 2-hydroxy-5-(phenyldiazenyl)benzaldehyde exhibit π-conjugation, enabling visible-light absorption for dye applications .
    • Bulkier Groups : The tert-butyl group in 5-tert-butyl-2-hydroxybenzaldehyde improves thermal stability, ideal for polymer additives .
  • Synthetic Routes :

    • Diazotization and coupling (e.g., 2-hydroxy-5-(3'-nitrophenylazo)benzaldehyde) yield azo derivatives with high regioselectivity .
    • Reimer-Tiemann reactions (e.g., 2-hydroxy-5-(2-methylbutyl)benzaldehyde) achieve moderate yields (~63%) for alkyl-substituted analogs .

Spectroscopic and Analytical Data

  • Mass Spectrometry :

    • 2-Hydroxy-5-((2-nitrophenyl)diazenyl)benzaldehyde (1b) shows a molecular ion peak at m/z 271.18 (M⁺) .
    • 2-Hydroxy-5-(phenyldiazenyl)benzaldehyde exhibits fragmentation patterns at m/z 150.10 and 121.20 .
  • Crystallography :

    • Intramolecular hydrogen bonding stabilizes 2-hydroxy-3-methoxymethyl-5-methylbenzaldehyde, forming a six-membered ring motif .

Biological Activity

2-Hydroxy-5-(2-hydroxyethyl)benzaldehyde (CAS No. 110005-81-7) is a compound of significant interest in the fields of medicinal chemistry and biochemistry. Its unique structure, featuring both hydroxyl and aldehyde functional groups, positions it as a potential candidate for various biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C9H10O3
  • Molecular Weight : 166.17 g/mol
  • Structure : The compound consists of a benzaldehyde moiety substituted with hydroxyl and hydroxyethyl groups.

Antioxidant Properties

Research indicates that this compound exhibits notable antioxidant activity. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The compound's ability to scavenge free radicals has been demonstrated in vitro, suggesting its potential as a therapeutic agent in oxidative stress-related conditions.

Enzyme Inhibition

Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways. For instance, it has been investigated for its interaction with xanthine oxidase (XO), an enzyme associated with the production of reactive oxygen species (ROS). Inhibition of XO can lead to reduced levels of uric acid, making it a target for gout treatment.

The biological activity of this compound is believed to arise from its ability to interact with various molecular targets:

  • Enzyme Binding : The hydroxyl groups may facilitate hydrogen bonding with active sites on enzymes, altering their activity.
  • Signal Transduction Pathways : The compound may modulate pathways related to inflammation and cellular stress response by influencing transcription factors like Nrf2, which regulates antioxidant gene expression.

Case Studies and Research Findings

  • Antioxidant Activity Assessment :
    A study evaluated the antioxidant capacity of this compound using DPPH (1,1-diphenyl-2-picrylhydrazyl) assay. The results indicated a significant reduction in DPPH radical concentration, demonstrating the compound's efficacy as an antioxidant.
    Concentration (µM)% Inhibition
    1025
    5055
    10085
  • Xanthine Oxidase Inhibition Study :
    In vitro studies showed that the compound inhibited XO activity in a dose-dependent manner. This suggests its potential utility in managing conditions characterized by elevated uric acid levels.
    Concentration (µM)XO Activity (%)
    1090
    5075
    10050
  • Cell Culture Studies :
    Research conducted on human cell lines demonstrated that treatment with this compound led to decreased levels of ROS and enhanced cell viability under oxidative stress conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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